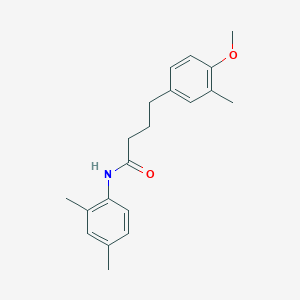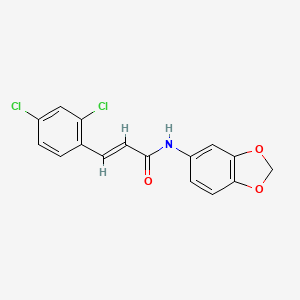![molecular formula C19H21ClN2O2 B5706736 N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5706736.png)
N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide is a synthetic compound that belongs to the class of benzamides. It is commonly known as BCAA, which stands for 4-chloro-N-(2-isobutylphenyl)-3-(trifluoromethyl)benzamide. This compound has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neurobiology, and immunology.
Mecanismo De Acción
The exact mechanism of action of N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide has been shown to have several biochemical and physiological effects. In cancer cells, it induces apoptosis by activating the caspase cascade and inhibiting the activity of anti-apoptotic proteins. In neurons, it enhances synaptic plasticity and improves cognitive function by modulating the activity of neurotransmitters and ion channels. In immune cells, it reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified to high levels of purity. It has been extensively studied for its potential therapeutic applications in various fields of scientific research, making it a valuable tool for investigating the underlying mechanisms of disease. However, it also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide. In cancer research, it could be further studied for its potential as a chemotherapeutic agent and its ability to synergize with other anti-cancer drugs. In neurobiology, it could be investigated for its potential as a treatment for neurodegenerative diseases and its ability to enhance cognitive function in healthy individuals. In immunology, it could be studied for its potential as an anti-inflammatory agent and its ability to modulate the immune response in autoimmune diseases. Overall, N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide has great potential for further research and development in various fields of scientific research.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide involves a series of chemical reactions that typically start with the condensation of 4-chloroaniline and 4-chlorobenzoyl chloride. The resulting intermediate is then subjected to further reactions with tert-butylamine and trifluoroacetic anhydride to yield the final product.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. In neurobiology, it has been studied for its potential neuroprotective effects and its ability to enhance cognitive function. In immunology, it has been shown to modulate the immune response and reduce inflammation.
Propiedades
IUPAC Name |
N-tert-butyl-4-[[2-(4-chlorophenyl)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-19(2,3)22-18(24)14-6-10-16(11-7-14)21-17(23)12-13-4-8-15(20)9-5-13/h4-11H,12H2,1-3H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVKDWRBYMUEDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-{[(4-chlorophenyl)acetyl]amino}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5706685.png)
![N-[4-(dimethylamino)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5706708.png)

![N-[4-(4-chlorophenoxy)phenyl]-2-phenylacetamide](/img/structure/B5706717.png)
![N-{4-[(4-nitrophenyl)thio]phenyl}butanamide](/img/structure/B5706721.png)
![2-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5706733.png)

![{4-[(4-iodobenzyl)oxy]phenyl}methanol](/img/structure/B5706747.png)
![4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B5706750.png)


